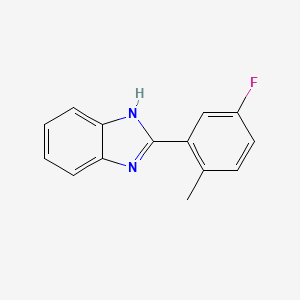

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole

Descripción

Propiedades

IUPAC Name |

2-(5-fluoro-2-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-9-6-7-10(15)8-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLXTBPULIBQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for Fluoro-Benzimidazoles

The synthesis of fluoro-substituted benzimidazoles typically involves the condensation of o-phenylenediamine derivatives with appropriate fluorinated aldehydes or carboxylic acid derivatives under controlled conditions. Key methods include:

Microwave-Assisted Synthesis:

This method accelerates the reaction by applying microwave irradiation, significantly reducing reaction time and improving yields. For example, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized by heating methyl-4-formylbenzoate with 5-substituted-1,2-phenylenediamine in DMF under microwave conditions (240 °C, 10 bar, 5 min), followed by further reaction with the diamine under similar conditions. This approach yields high purity products efficiently.Sonicated-Assisted Synthesis in Water:

An eco-friendly one-pot synthesis uses ammonium nickel sulfate as a catalyst in aqueous media with ultrasonic irradiation at room temperature. This method promotes the condensation of o-phenylenediamine with aromatic aldehydes, including fluorinated variants, yielding 2-arylbenzimidazole derivatives with high efficiency (up to 85% yield) and reduced reaction times.Conventional Reflux Methods:

Traditional reflux in ethanol or other solvents with acetic acid catalysis is also employed for the condensation of benzimidazole precursors with substituted benzaldehydes, including fluorinated ones. This method is used for preparing hydrazide derivatives and further substituted benzimidazoles under reflux conditions (e.g., 100 °C for 2 hours).

Specific Preparation of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole

While direct literature on the exact compound is limited, the preparation typically follows these steps based on analogous fluoro-benzimidazole syntheses:

-

- 5-fluoro-2-methyl-substituted o-phenylenediamine or the corresponding fluorinated aromatic aldehyde (5-fluoro-2-methylbenzaldehyde).

- o-Phenylenediamine or substituted derivatives.

Condensation Reaction:

The fluorinated aromatic aldehyde is condensed with o-phenylenediamine under acidic or catalytic conditions, often in ethanol or water, to form the benzimidazole ring. Catalysts such as ammonium nickel sulfate or acids (acetic acid) are used to facilitate cyclization.-

- Temperature: Room temperature to reflux (25 °C to 100 °C), depending on the method.

- Time: From minutes (microwave-assisted) to several hours (conventional reflux).

- Solvent: Water (preferred for green chemistry), ethanol, DMF, or other polar solvents.

Purification:

Post-reaction mixtures are typically filtered, washed, and recrystallized from ethanol or butanol to obtain pure products.

Representative Data Table of Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Microwave-Assisted | Methyl-4-formylbenzoate + 5-fluoro-phenylenediamine | Microwave (240 °C, 10 bar) | DMF | 240 °C | 5-10 min | 85-89 | Rapid synthesis, high purity |

| Sonicated-Assisted (Ultrasound) | o-Phenylenediamine + fluorinated aldehyde | Ammonium Nickel Sulfate (10 mol%) | Water | 25 °C | 1-2 hours | 85 | Eco-friendly, room temperature |

| Conventional Reflux | Benzimidazole hydrazide + substituted benzaldehyde | Acetic acid, reflux | Ethanol | 100 °C | 2 hours | 80-90 | Traditional method, good yields |

Mechanistic Insights and Optimization

Catalyst Role:

Ammonium nickel sulfate acts as a Lewis acid catalyst enhancing electrophilicity of aldehyde carbonyl, promoting nucleophilic attack by the diamine and facilitating cyclization.Solvent Effects:

Water as a solvent provides better yields and eco-friendly conditions compared to organic solvents like DMF or DMSO, possibly due to better catalyst solubility and reaction medium polarity.Energy Input:

Microwave and ultrasound energy sources reduce reaction times and temperatures, improving efficiency and sustainability.

Related Synthetic Routes in Patents and Literature

A patent describes preparation of fluorinated thiophene derivatives which share synthetic strategies with benzimidazoles, involving halogenated intermediates and nucleophilic substitutions under controlled temperature and solvent conditions.

Fluorinated benzothiazole derivatives, structurally related to benzimidazoles, are synthesized via refluxing disulfides and aromatic amines in acidic media, demonstrating alternative synthetic pathways for fluorinated heterocycles.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the diazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antiviral Activity

Recent studies have indicated that compounds related to benzodiazoles exhibit significant antiviral properties. For instance, derivatives of benzodiazoles have shown efficacy against various viral strains such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents, such as the fluoro group in 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole, may enhance these antiviral effects by improving the compound's interaction with viral proteins or cellular receptors .

Anticancer Properties

Benzodiazole derivatives are also being explored for their anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including A-549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The incorporation of fluorine into the benzodiazole structure may improve lipophilicity and membrane permeability, potentially leading to enhanced bioavailability and therapeutic efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodiazole derivatives has been documented in various studies. Compounds exhibiting COX-2 inhibition are valuable for treating inflammatory diseases. The specific structural features of this compound could contribute to its effectiveness in modulating inflammatory pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The introduction of the fluorine atom is crucial as it alters the electronic characteristics of the molecule, enhancing its interaction with biological targets.

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Condensation Reaction | Reflux in organic solvent | 75% |

| Microwave-Assisted | Short reaction time | 85% |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of various benzodiazole derivatives, this compound was tested against BVDV. The compound exhibited an EC50 value comparable to established antiviral agents, suggesting its potential as a therapeutic candidate for viral infections .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in significant cell death through apoptosis pathways, highlighting its potential use in cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Fluorinated Benzimidazoles

Fluorine substitution significantly influences bioactivity. For instance:

- 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole (IC₅₀ = 91.7 nM against Leishmania major) contains a nitro group instead of fluorine but shares the benzimidazole core.

- 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) exhibits a triol-substituted benzene ring and demonstrates potent antimicrobial activity (MIC = 0.156 mg·mL⁻¹ against S. aureus).

Methyl-Substituted Benzimidazoles

Methyl groups enhance lipophilicity and metabolic stability:

- 2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole (CAS: 1096878-94-2) features a chloro and methyl substituent, structurally analogous to the target compound but with differing electronic properties.

- 2-(2-Trifluoromethylphenyl)-1H-1,3-benzodiazole (CAS: 380639-07-6) replaces fluorine with a trifluoromethyl group, enhancing steric bulk and electron-withdrawing effects.

Table 1: Antimicrobial Activity of Selected Benzimidazoles

| Compound | MIC (mg·mL⁻¹) against S. aureus | MIC (mg·mL⁻¹) against C. albicans | Reference |

|---|---|---|---|

| 5b | 0.156 | 0.3125 | |

| 1b | <0.3125 | <0.3125 | |

| Target Compound | Not reported | Not reported | – |

Table 2: Antioxidant Activity

| Compound | DPPH Scavenging (%) | β-Carotene Bleaching Inhibition (%) | Reference |

|---|---|---|---|

| 1b | Moderate | Moderate | |

| 5b | High | High |

Molecular Docking and Binding Affinities

Molecular docking studies highlight structural determinants of activity:

- Compound 5b showed strong binding to S. aureus thymidylate kinase (TMK) (PDB: 4QGH), with hydrophobic interactions between the triol group and active-site residues.

- 4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole exhibited a binding affinity of -6.42 kcal/mol and inhibition constant of 32.54 µM in docking studies.

Key Differences and Trends

Substituent Effects : Fluorine and methyl groups improve metabolic stability and target affinity, while bulkier groups (e.g., trifluoromethyl) may hinder membrane permeability.

Antimicrobial Potency : Triol-substituted derivatives (e.g., 5b) outperform simpler analogues due to enhanced hydrogen bonding.

Synthetic Efficiency : Microwave methods yield higher purity and faster synthesis compared to traditional heating.

Actividad Biológica

2-(5-Fluoro-2-methylphenyl)-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the benzodiazole class, characterized by a fused benzene and diazole ring structure. The introduction of a fluorine atom at the 5-position of the 2-methylphenyl group enhances its biological activity by influencing lipophilicity and electronic properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 2.76 |

| Human ovarian adenocarcinoma | 9.27 |

| Human renal cancer | 1.143 |

These findings suggest that the compound may selectively inhibit tumor growth, particularly in renal cancer cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example, it demonstrated effective inhibition against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Aspergillus fumigatus | Active |

This dual-action against bacteria and fungi positions it as a candidate for further development in treating infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in cell proliferation and survival pathways. For instance, it may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and microbial metabolism .

Case Study 1: Anticancer Efficacy

A study involving the treatment of various human cancer cell lines revealed that derivatives of benzodiazoles including this compound exhibited enhanced antiproliferative effects compared to standard chemotherapeutics like cisplatin. The study concluded that modifications to the benzodiazole structure could lead to compounds with improved selectivity and potency against specific cancer types .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it not only inhibited growth but also reduced biofilm formation at sub-MIC concentrations, suggesting its potential application in treating biofilm-associated infections .

Q & A

Q. What are the key physicochemical properties of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole, and how are they experimentally determined?

The compound has a molecular formula of C₁₃H₁₀FN₂ , a molecular weight of 212.222 g/mol , and a melting point of 255–257°C . Key properties include a density of 1.289 g/cm³ and a logP value of 3.369 , indicating moderate lipophilicity. These properties are determined via:

Q. What synthetic routes are available for this compound?

A common method involves:

- Condensation of 1,2-phenylenediamine with 5-fluoro-2-methylbenzaldehyde in acidic conditions (e.g., HCl/ethanol) under microwave irradiation (60–80°C, 30–60 min), achieving yields >75% .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of benzodiazole derivatives like this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:

- Reduced reaction time from hours (conventional heating) to 30–60 minutes.

- Higher yields (e.g., 85–90%) due to minimized side reactions.

- Solvent optimization : Ethanol or DMF with catalytic HCl (0.05–5%) improves regioselectivity .

Q. What structural features influence the biological activity of this compound, and how are they analyzed?

- Substituent effects : The 5-fluoro and 2-methyl groups enhance lipophilicity and metabolic stability, which are critical for membrane permeability. Comparative studies with analogs (e.g., 9a–9e in ) show that electron-withdrawing substituents (e.g., -Br, -CF₃) improve binding affinity to targets like kinases or proteases.

- Molecular docking : Computational models (e.g., AutoDock Vina) reveal interactions with active sites, such as hydrogen bonding with the fluorine atom and π-π stacking of the benzodiazole core .

Q. How do researchers resolve contradictions in spectroscopic data for benzodiazole derivatives?

Discrepancies in NMR or IR spectra often arise from:

- Tautomeric equilibria : The 1H-1,3-benzodiazole core can exhibit tautomerism, resolved via variable-temperature NMR or X-ray crystallography .

- Impurity profiles : HPLC-MS or 2D NMR (e.g., HSQC, HMBC) identifies byproducts like unreacted aldehydes or oxidized intermediates .

Q. What methodological challenges arise in studying the biological activity of this compound, and how are they addressed?

- Low aqueous solubility : Use of co-solvents (e.g., DMSO ≤1%) or formulation as nanoparticles (e.g., PEGylation) improves bioavailability .

- Off-target effects : Selectivity is assessed via kinase profiling panels (e.g., Eurofins KinaseScan) and CRISPR-Cas9 gene knockout models to isolate target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.